(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
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Overview
Description
L-Psicose, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is found in very small quantities in nature and has gained attention due to its potential as a low-calorie sweetener. L-Psicose has approximately 70% of the sweetness of sucrose but only 0.3% of the energy, making it an attractive alternative for reducing caloric intake .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Psicose can be synthesized through the isomerization of D-fructose using enzymatic methods. One common approach involves the use of D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to L-Psicose under mild conditions . Another method involves the hydroxy methylation of ribono lactone to produce L-Psicose derivatives .
Industrial Production Methods
Industrial production of L-Psicose typically involves enzymatic isomerization of D-fructose. This process is thermodynamically unfavorable, resulting in low yield and purity, which necessitates substantial downstream processing to obtain a high-purity product . Recent advancements have explored the use of engineered Escherichia coli strains to produce L-Psicose from D-glucose through a series of phosphorylation-epimerization-dephosphorylation steps .
Chemical Reactions Analysis
Types of Reactions
L-Psicose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: L-Psicose can be oxidized using mild oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of L-Psicose can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Substitution reactions involving L-Psicose often require the use of protecting groups to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Psicose, such as L-psicofuranosides and other polyhydroxylated compounds .
Scientific Research Applications
L-Psicose has a wide range of scientific research applications:
Biology: Studied for its potential effects on metabolic pathways and its role as a low-calorie sweetener.
Medicine: Investigated for its potential to reduce blood glucose levels and its neuroprotective effects.
Industry: Utilized in the food industry as a sugar substitute to reduce caloric content in various products.
Mechanism of Action
L-Psicose exerts its effects primarily through its interaction with metabolic pathways. It is poorly absorbed in the digestive tract, leading to minimal caloric contribution. L-Psicose has been shown to inhibit hepatic lipogenic enzymes and intestinal α-glycosidase, which helps reduce body fat accumulation and blood glucose levels .
Comparison with Similar Compounds
L-Psicose is often compared with other rare sugars such as D-tagatose, D-allose, and L-sorbose. While all these sugars share similar low-calorie properties, L-Psicose is unique due to its specific epimerization at the C-3 position of D-fructose . This structural difference contributes to its distinct metabolic effects and potential health benefits.
Similar Compounds
D-tagatose: Another low-calorie sweetener with similar properties but different metabolic pathways.
D-allose: Known for its antioxidant properties and potential health benefits.
L-sorbose: Used in the synthesis of vitamin C and other industrial applications.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-NNXAEHONSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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